5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Description
5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiazepine core, a fluorobenzyl group, and a furan ring, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2S/c21-15-6-3-5-14(11-15)13-22-16-7-1-2-9-18(16)25-19(12-20(22)23)17-8-4-10-24-17/h1-11,19H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHJTDJJFGLHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves multiple steps:
Formation of the Benzothiazepine Core: This step often starts with the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazepine ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzothiazepine intermediate.
Attachment of the Furan Ring: The furan ring is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, involving a furan boronic acid or furan halide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, the employment of catalysts to enhance reaction rates, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the benzothiazepine ring, potentially converting it to a dihydrobenzothiazepine derivative.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzothiazepine derivatives.
Substitution: Various substituted benzothiazepine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. Benzothiazepines are known for their roles as calcium channel blockers, and derivatives of this compound may exhibit similar properties, making them candidates for cardiovascular research.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the treatment of conditions like hypertension and arrhythmias. Its ability to interact with biological targets such as ion channels and receptors is a key area of investigation.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of more complex therapeutic agents. Its unique structure may also find applications in materials science, particularly in the design of novel polymers or advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with molecular targets such as ion channels and receptors. The benzothiazepine core is known to bind to calcium channels, inhibiting calcium influx and thereby exerting its effects on cardiovascular function. The fluorobenzyl and furan groups may enhance binding affinity and selectivity, contributing to the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.
Clentiazem: Another benzothiazepine derivative with similar pharmacological properties.
Verapamil: Although not a benzothiazepine, it is a calcium channel blocker with a similar mechanism of action.
Uniqueness
5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is unique due to the presence of the fluorobenzyl and furan groups, which are not commonly found in other benzothiazepine derivatives. These groups may confer additional pharmacological properties, such as improved binding affinity or selectivity, making this compound a valuable candidate for further research and development.
Biological Activity
5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a complex organic compound belonging to the thiazepine class. It is characterized by a unique structural arrangement that includes a thiazepine ring fused with a furan moiety and a fluorobenzyl substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. The thiazepine ring structure contributes significantly to its pharmacological properties, enhancing its potential interactions with various biological targets.
Structural Features
- Thiazepine Ring : Provides a framework for biological activity.
- Furan Moiety : Contributes to the compound's reactivity and interaction with biological systems.
- Fluorobenzyl Substituent : Enhances lipophilicity and potential binding affinity to targets.
Biological Activity
Research indicates that compounds within the thiazepine class exhibit a range of biological activities, including:
- Anticancer Activity : Thiazepines have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Certain derivatives may have applications in neurodegenerative diseases.
- Antimicrobial Properties : Some thiazepines demonstrate activity against various pathogens.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Interaction studies are crucial for understanding how this compound interacts with biological targets such as:
- Glycogen Synthase Kinase 3β (GSK 3β) : Non-ATP competitive inhibitors of GSK 3β are of particular interest for their therapeutic potential in conditions like diabetes and Alzheimer's disease .
Case Studies and Research Findings
- Anticancer Studies :
- Neuroprotective Studies :
-
Antimicrobial Activity :
- Preliminary screening indicated that some thiazepine derivatives possess antimicrobial properties against various bacterial strains, highlighting their potential use as therapeutic agents in infectious diseases.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the thiazepine core through cyclization reactions.
- Introduction of the furan moiety via coupling reactions.
- Substitution with the fluorobenzyl group under controlled conditions to optimize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
